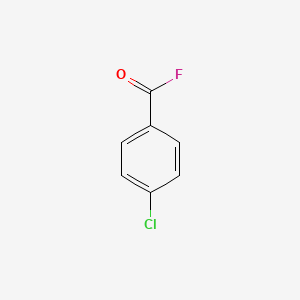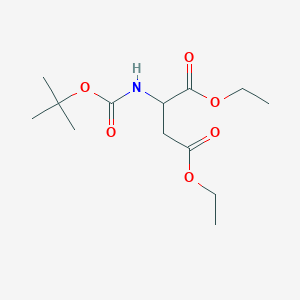![molecular formula C16H22Mg B12095573 Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B12095573.png)
Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-, also known as bis(isopropylcyclopentadienyl)magnesium, is an organometallic compound with the molecular formula C16H22Mg. This compound is characterized by the presence of two isopropyl-substituted cyclopentadienyl ligands bonded to a central magnesium atom. It is a yellow liquid that is primarily used in research and development settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- typically involves the reaction of isopropylcyclopentadiene with a magnesium source. One common method is the reaction of isopropylcyclopentadiene with magnesium in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, halogens, and other organometallic reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield magnesium oxide, while substitution reactions can produce a variety of organometallic complexes .
Aplicaciones Científicas De Investigación
Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs).
Chemical Synthesis: It serves as a reagent in the synthesis of complex organic molecules and other organometallic compounds
Mecanismo De Acción
The mechanism of action of magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- involves the coordination of the cyclopentadienyl ligands to the magnesium center. This coordination stabilizes the magnesium atom and allows it to participate in various chemical reactions. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds by accepting electron pairs from other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(n-propylcyclopentadienyl)magnesium
- Bis(pentamethylcyclopentadienyl)magnesium
- Magnesium bromide ethyl etherate
Uniqueness
Compared to similar compounds, magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands. This structural feature can influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and material science .
Propiedades
Fórmula molecular |
C16H22Mg |
|---|---|
Peso molecular |
238.65 g/mol |
Nombre IUPAC |
magnesium;5-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H11.Mg/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3;/q2*-1;+2 |
Clave InChI |
AGFXOVASYCJRFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12095498.png)
![Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate](/img/structure/B12095504.png)


![5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12095519.png)

![6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B12095548.png)


![1-(2,4-dihydroxyphenyl)-17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol](/img/structure/B12095590.png)
![2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12095597.png)
![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B12095601.png)
